molecular formula C7H6N2S2 B8770617 4-(Methylthio)thieno[3,2-d]pyrimidine

4-(Methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B8770617
M. Wt: 182.3 g/mol
InChI Key: NOWCPGFPUOCQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)thieno[3,2-d]pyrimidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its broad bioactivities and resemblance to other pharmacologically important heterocycles . This specific compound serves as a key building block for the synthesis of novel molecules with potential antitumor properties. Researchers are exploring derivatives of this core structure as potent inhibitors of various oncology targets. Notably, thieno[3,2-d]pyrimidine-based compounds have been investigated as PI3Kα inhibitors, which play a key regulatory role in cell survival and proliferation, and their constitutive activation is implicated in a variety of solid tumors . Furthermore, recent research has identified such analogues as promising colchicine-binding site inhibitors (CBSIs), demonstrating potent antiproliferative activity and an ability to overcome P-glycoprotein-mediated multidrug resistance (MDR) by inhibiting tubulin polymerization . Beyond oncology, this structural class has also been utilized in the design of enzyme inhibitors for other conditions, such as osteoporosis, acting as inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . The methylthio group at the 4-position offers a reactive handle for further functionalization, allowing for the creation of diverse compound libraries for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

4-methylsulfanylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2S2/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3

InChI Key

NOWCPGFPUOCQSF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1SC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methylthio Thieno 3,2 D Pyrimidine and Its Analogues

Foundational Strategies for Thieno[3,2-d]pyrimidine (B1254671) Core Construction

The construction of the thieno[3,2-d]pyrimidine nucleus is dominated by synthetic routes that begin with appropriately substituted thiophene (B33073) derivatives. This approach leverages the well-established chemistry of thiophenes to build the fused pyrimidine (B1678525) ring. A secondary, less frequent strategy involves starting with a pyrimidine ring and subsequently forming the fused thiophene ring.

The most prevalent and versatile strategy for synthesizing the thieno[3,2-d]pyrimidine system begins with a 3-aminothiophene derivative. This key intermediate, typically substituted with a carboxylate or carboxamide group at the 2-position, serves as a foundation upon which the pyrimidine ring is constructed through cyclization with various carbon- and nitrogen-containing reagents.

The reaction of 3-aminothiophene-2-carboxylates or -carboxamides with one-carbon carbonyl-level reagents is a direct method for forming the pyrimidine ring, leading to thieno[3,2-d]pyrimidin-4(3H)-ones. These pyrimidinones (B12756618) are crucial intermediates that can be further functionalized. For instance, condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides the corresponding thieno[3,2-d]pyrimidin-4-one. Similarly, heating ethyl 3-aminothiophene-2-carboxylate with formamide (B127407) results in the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core. nih.gov These pyrimidinones can then be converted to 4-chloro derivatives using reagents like phosphorus oxychloride, which are subsequently substituted with nucleophiles such as sodium methanethiolate (B1210775) to yield the target 4-(methylthio)thieno[3,2-d]pyrimidines.

Starting MaterialCarbonyl ReactantConditionsProductRef
3-Amino-5-arylthiophene amideFormic acidMicrowave irradiation6-Arylthieno[3,2-d]pyrimidin-4(3H)-one researchgate.net
Ethyl 3-aminothiophene-2-carboxylateFormamideRefluxThieno[3,2-d]pyrimidin-4(3H)-one nih.gov
2-Amino-4-methylthiophene-3-carboxamideAromatic aldehydes-2-Aryl-6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one* tubitak.gov.tr

Note: This example illustrates the general reactivity for the regioisomeric [2,3-d] system, highlighting the utility of aldehydes in pyrimidine ring formation.

Nitrile-based reagents provide another avenue for the construction of the pyrimidine portion of the thieno[3,2-d]pyrimidine scaffold, often leading to amino-substituted derivatives. The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with various nitriles in an acidic medium, such as dioxane with hydrochloric acid, yields 4-aminothieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr A related approach involves the use of chloroform (B151607) amidine hydrochloride, which reacts with 3-aminothiophene derivatives to afford the thieno[3,2-d]pyrimidine core. researchgate.net This method introduces a pre-formed N-C-N unit, facilitating an efficient cyclization.

Starting MaterialNitrile/Amidine ReactantConditionsProductRef
2-Aminothiophene-3-carboxamideR-CNDioxane, HCl4-Amino-2-R-thieno[2,3-d]pyrimidine* tubitak.gov.tr
3-Aminothiophene derivativeChloroform amidine hydrochlorideDimethylsulfone4-Aminothieno[3,2-d]pyrimidine researchgate.net

Note: This example pertains to the regioisomeric [2,3-d] system but demonstrates the general synthetic principle.

A variety of reagents containing the N-C=O or N-C=S moiety are effective for building the pyrimidine ring, often yielding 2,4-dioxo, 2-thioxo, or 2-amino functionalized thieno[3,2-d]pyrimidines. For example, heating methyl 3-aminothiophene-2-carboxylate with urea (B33335) under neat conditions leads to the formation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net The same starting material reacts with potassium cyanate (B1221674) to afford the same dione (B5365651) product. researchgate.net

Furthermore, isocyanates and isothiocyanates react readily with methyl 3-aminothiophene-2-carboxylate to form urea or thiourea (B124793) intermediates, which then undergo cyclization upon alkaline treatment to yield 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogues. researchgate.net Cyclocondensation of 2-aminothiophene-3-carboxamides with thiourea is also a documented method for preparing 2-mercaptothieno[2,3-d]pyrimidin-4-(3H)-one derivatives. tubitak.gov.tr

Starting MaterialReagentConditionsProductRef
Methyl 3-aminothiophene-2-carboxylateUreaHeat, 190°CThieno[3,2-d]pyrimidine-2,4(1H,3H)-dione researchgate.net
Methyl 3-aminothiophene-2-carboxylatePotassium cyanate-Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione researchgate.net
Methyl 3-aminothiophene-2-carboxylateR-NCO / R-NCSToluene, then alkaline treatment3-R-Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione / 2-thioxo analogue researchgate.net
2-Aminothiophene-3-carboxamideThiourea-2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-one* tubitak.gov.tr

Note: This example pertains to the regioisomeric [2,3-d] system but demonstrates the general synthetic principle.

While direct cyclization using amines or hydrazines as the primary source for the pyrimidine ring atoms is less common, related intramolecular approaches are utilized. A key strategy involves the initial conversion of the 3-aminothiophene-2-carboxylate into an intermediate containing the full pyrimidine precursor. For example, a 3-aminothiophene can be formylated to give a 3-formamidothiophene-2-carboxylate. This intermediate, upon conversion to the corresponding carboxamide and treatment with a base like sodium methoxide, undergoes intramolecular cyclization to furnish the thieno[3,2-d]pyrimidin-4(3H)-one. researchgate.net In this case, the amine (formamide) is used to build the precursor for a subsequent ring-closing reaction rather than participating directly in a bimolecular cyclization to form the core. Hydrazine is more commonly used to substitute a pre-formed thienopyrimidine, for example, by displacing a 4-chloro or 4-methylthio group, rather than in the initial construction of the heterocyclic core.

Although less common, the thieno[3,2-d]pyrimidine core can be synthesized by constructing the thiophene ring onto an existing pyrimidine scaffold. This "reverse" annulation strategy requires a pyrimidine derivative with appropriate functional groups at adjacent positions (typically the 4 and 5 positions) that can participate in a thiophene ring-forming reaction. researchgate.net For example, a pyrimidine bearing a chloro group at one position and a reactive methylene (B1212753) group at the adjacent position can serve as a precursor. Reaction with a sulfur source and a suitable reagent for carbon introduction can lead to the formation of the fused thiophene ring. The specifics of these syntheses are highly dependent on the substitution pattern of the starting pyrimidine and are generally less versatile than the methods starting from thiophene derivatives.

Annulation via Pyrimidine Derivatives

Thorpe-Ziegler Cyclization Variants

The Thorpe-Ziegler reaction is a fundamental method in heterocyclic synthesis, involving the intramolecular cyclization of a dinitrile to form an enamine-nitrile, which can then be further elaborated. In the context of thieno[3,2-d]pyrimidines, this strategy is employed to construct the thiophene ring. The synthesis typically begins with a suitably substituted pyrimidine precursor bearing two adjacent groups that can be transformed into nitriles. The subsequent base-catalyzed intramolecular cyclization forges the thiophene ring onto the pyrimidine core. This method offers a powerful way to create substituted benzo researchgate.netscielo.brthieno[3,2-d]pyrimidine derivatives. documentsdelivered.com

Gewald Reaction-Based Synthetic Routes

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. nih.gov This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst. scielo.brscielo.br For the synthesis of thieno[3,2-d]pyrimidine precursors, the resulting 2-aminothiophene-3-carbonitrile (B183302) is a key intermediate. This intermediate can then undergo cyclization with various one-carbon reagents (such as formamide, formic acid, or orthoesters) to form the pyrimidine ring, yielding the thieno[3,2-d]pyrimidine scaffold. researchgate.net For instance, the reaction of a suitable ketone, ethyl cyanoacetate, and sulfur can produce an aminothiophene carboxylate ester, which serves as a foundational block for building the target fused ring system. nih.gov

Table 1: Comparison of Core Synthesis Methodologies

Methodology Key Precursors Reaction Type Key Intermediate
Thorpe-Ziegler Cyclization Dinitrile-substituted pyrimidine Intramolecular Cyclization Enamine-nitrile

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Multicomponent Condensation | 2-Aminothiophene-3-carbonitrile |

Strategic Introduction of the 4-(Methylthio) Moiety

Once the thieno[3,2-d]pyrimidine core is assembled, the introduction of the methylthio group at the 4-position is a crucial step. This is most commonly achieved by functionalizing a precursor at this position.

Nucleophilic Substitution of Pre-functionalized Thieno[3,2-d]pyrimidines (e.g., 4-Chloro Analogues)

The most prevalent and straightforward method for introducing the 4-(methylthio) group is through the nucleophilic aromatic substitution (SNAr) of a 4-halothieno[3,2-d]pyrimidine, typically the 4-chloro analogue. researchgate.net The 4-chloro derivative is itself synthesized from the corresponding 4-hydroxy (or 4-oxo) thienopyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The activated 4-chloro position is highly susceptible to attack by sulfur nucleophiles. Treatment of 4-chlorothieno[3,2-d]pyrimidine (B95853) with sodium thiomethoxide (NaSMe) or by bubbling methyl mercaptan through a basic solution of the substrate readily displaces the chloride ion to yield 4-(methylthio)thieno[3,2-d]pyrimidine in good yields. rsc.org This reaction is a general and efficient method applicable to a wide range of substituted thieno[3,2-d]pyrimidines. nih.gov

Reaction Scheme Example:

Step 1 (Chlorination): Thieno[3,2-d]pyrimidin-4-one + POCl₃ → 4-Chlorothieno[3,2-d]pyrimidine

Step 2 (Substitution): 4-Chlorothieno[3,2-d]pyrimidine + NaSMe → this compound

Direct Methylthiolation Approaches

Direct C-H methylthiolation offers a more atom-economical approach by avoiding the pre-functionalization step (i.e., chlorination). While less common for this specific scaffold compared to SNAr reactions, research into direct C-H functionalization of heterocycles is an active area. These methods would typically involve a transition-metal catalyst and a methylthiolating agent (such as dimethyl disulfide, DMSO, or methyl sulfinates) to directly install the methylthio group onto the C4 position of the thieno[3,2-d]pyrimidine ring. Such a reaction would proceed via activation of the C-H bond, followed by coupling with the sulfur reagent.

Advanced Synthetic Techniques for this compound Derivatives

To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. scielo.brfoliamedica.bg The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.org

Several steps in the synthesis of this compound and its analogues can be expedited using this technology. For example, the Dimroth rearrangement and other cyclization reactions used to form the pyrimidine ring can be performed efficiently under microwave conditions. scielo.br Similarly, the nucleophilic substitution of 4-chlorothieno[3,2-d]pyrimidines with thiols can be significantly accelerated, providing the desired 4-(methylthio) derivatives rapidly and in high yields. researchgate.net This technique is particularly valuable for constructing libraries of derivatives for medicinal chemistry research. researchgate.netscielo.br

Table 2: Research Findings on Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave Method Time Advantage Reference
Pyrimidine Analogue Synthesis Several hours 5-15 minutes High conversion, short reaction time, high yields rsc.org
Thienopyrimidine Synthesis Hours Minutes Reduced by-products, improved efficiency scielo.br

| Synthesis of Amino Derivatives | N/A | N/A | Enables synthesis of novel anti-inflammatory and anticancer agents | researchgate.net |

Sequential Aromatic Nucleophilic Substitution (SNAr) and Cross-Coupling Reactions (e.g., Suzuki Reaction)

A powerful and versatile strategy for the synthesis of highly substituted thieno[3,2-d]pyrimidine analogues involves a sequential approach combining aromatic nucleophilic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov This methodology typically begins with a di-halogenated thieno[3,2-d]pyrimidine core, which allows for regioselective functionalization.

The process generally starts with a precursor like 4-chloro-thieno[3,2-d]pyrimidine, which can be prepared from the corresponding thieno[3,2-d]pyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride. The chlorine atom at the C4 position is highly activated towards nucleophilic displacement. To synthesize the target compound, this C4-chloro group undergoes an SNAr reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). This reaction selectively installs the methylthio group at the 4-position.

If further diversity is desired, a second halide, often a bromine or iodine atom at another position on the scaffold (e.g., C2 or C7), can be introduced. This second halide serves as a handle for a subsequent cross-coupling reaction. The Suzuki reaction is commonly employed, reacting the halogenated this compound intermediate with a variety of aryl or heteroaryl boronic acids. nih.gov This sequence allows for the systematic and controlled introduction of different substituents at specific positions on the heterocyclic core.

For instance, a 7-bromo-4-chlorothieno[3,2-d]pyrimidine (B1284429) can first react with sodium thiomethoxide to yield 7-bromo-4-(methylthio)thieno[3,2-d]pyrimidine. This intermediate can then be subjected to Suzuki coupling conditions with a selected boronic acid to introduce a substituent at the C7 position. The general reaction scheme is illustrated below.

Table 1: Example of Sequential SNAr and Suzuki Reaction This table is interactive. Users can sort by column.

Step Reaction Type Starting Material Reagent(s) Product Purpose
1 SNAr 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Sodium thiomethoxide (NaSMe) 7-Bromo-4-(methylthio)thieno[3,2-d]pyrimidine Introduction of the methylthio group at C4

This sequential approach offers high modularity, enabling the creation of a diverse library of analogues from a common intermediate. nih.gov

One-Pot Cyclization Methods

One-pot cyclization methods provide an efficient route to the core thieno[3,2-d]pyrimidine structure, often starting from a suitably substituted thiophene precursor. While multi-component, one-pot reactions to build the entire fused system from acyclic precursors are less common, the cyclization of 3-aminothiophene derivatives represents a critical and efficient "one-pot" step in forming the pyrimidine ring.

This process typically starts with a 3-aminothiophene-2-carboxylate or a 3-aminothiophene-2-carboxamide (B122380) derivative. These precursors contain the necessary functionalities in the correct spatial arrangement for pyrimidine ring annulation. The cyclization is commonly achieved by heating the aminothiophene derivative with a one-carbon source that will form the C4, N3, and C2 components of the pyrimidine ring.

For the synthesis of thieno[3,2-d]pyrimidin-4-ones, a common precursor to 4-substituted analogues, 3-aminothiophene-2-carboxylates are often cyclized by heating with formamide. The formamide serves as both the reagent and, in some cases, the solvent. This reaction proceeds via an initial N-formylation of the amino group, followed by intramolecular cyclization and ammonia (B1221849) elimination to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Table 2: Typical One-Pot Cyclization to Thieno[3,2-d]pyrimidin-4-one This table is interactive. Users can sort by column.

Starting Material Reagent/Solvent Conditions Product
Methyl 3-aminothiophene-2-carboxylate Formamide Heat (e.g., 150-200 °C) Thieno[3,2-d]pyrimidin-4(3H)-one

Reactivity and Chemical Transformations of 4 Methylthio Thieno 3,2 D Pyrimidine

Nucleophilic Displacement Reactions at Position 4

The C4 position of the thieno[3,2-d]pyrimidine (B1254671) ring system is highly susceptible to nucleophilic attack, a characteristic extensively exploited for the introduction of various functional groups. While direct displacement of the methylthio group is less common, it is analogous to the well-established reactivity of 4-chlorothieno[3,2-d]pyrimidines. The methylthio group can be transformed into a more effective leaving group, such as a methylsulfinyl or methylsulfonyl group, thereby facilitating nucleophilic substitution.

The displacement of a leaving group at the 4-position allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols. For instance, the reaction of 4-chlorothieno[3,2-d]pyrimidines with various amines is a widely used method for the synthesis of 4-amino-substituted derivatives. researchgate.netscielo.br Similarly, reactions with alcohols and phenols in the presence of a base afford the corresponding 4-alkoxy and 4-aryloxy derivatives. nih.gov Thiophenols can also be employed to introduce arylthio substituents at this position. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions on 4-Substituted Thieno[3,2-d]pyrimidines
Starting MaterialNucleophileReagents and ConditionsProductReference
4-Chlorothieno[3,2-d]pyrimidine (B95853)Ammonia (B1221849)Methanolic ammonia, room temperature4-Aminothieno[3,2-d]pyrimidine nih.gov
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amineSodium methoxideSodium, Methanol, 60 °CN-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine nih.gov
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-aminePhenolK₂CO₃, DMF, 130 °CN-(tert-butyl)-4-phenoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine nih.gov
N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amineThiophenolK₂CO₃, DMF, room temperatureN-(tert-butyl)-6-(p-tolyl)-4-(phenylthio)thieno[3,2-d]pyrimidin-2-amine nih.gov

Chemical Modifications of the Methylthio Group

The methylthio group itself is a key functional handle that can be chemically modified to alter the electronic properties and reactivity of the molecule. A primary transformation is the oxidation of the sulfur atom.

Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group can be achieved using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®. researchgate.net The oxidation state of the sulfur significantly influences its properties; the methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups and excellent leaving groups for nucleophilic aromatic substitution reactions. For example, 3-methyl-2-(methylsulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one has been synthesized and subsequently reacted with 4-phenylenediamine to afford the corresponding 2-amino substituted product. researchgate.net

Table 2: Oxidation of Thioethers to Sulfoxides and Sulfones
Starting MaterialOxidizing AgentConditionsProductReference
Arylbutylsulfidem-CPBA (2.0 equiv)THF, 35 °CArylsulfone
Arylbutylsulfidem-CPBA (1.0 equiv)THF, 0 °CArylsulfoxide
3-methyl-2-(methylthio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-oneNot specifiedNot specified3-methyl-2-(methylsulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one researchgate.net

Functionalization Strategies on the Thiophene (B33073) Ring System

The thiophene ring of the thieno[3,2-d]pyrimidine scaffold is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents.

One common approach is halogenation. For instance, bromination of thieno[3,2-d]pyrimidin-2,4-dione can be achieved using bromine at elevated temperatures, leading to the formation of 7-bromothieno[3,2-d]pyrimidin-2,4-dione. nih.gov This halogenated intermediate can then serve as a handle for further transformations, such as palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the thiophene ring. rsc.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino groups. For example, Suzuki coupling of a halogenated thieno[3,2-d]pyrimidine with an arylboronic acid can be used to synthesize aryl-substituted derivatives. nih.gov Furthermore, direct C-H activation of the thiophene ring has also been reported as a strategy for its functionalization. researchgate.net

Table 3: Functionalization of the Thiophene Ring of Thieno[3,2-d]pyrimidines
Reaction TypeStarting MaterialReagents and ConditionsProductReference
BrominationThieno[3,2-d]pyrimidin-2,4-dioneBr₂, 90 °C7-Bromothieno[3,2-d]pyrimidin-2,4-dione nih.gov
Suzuki CouplingHalogenated thieno[3,2-d]pyrimidineArylboronic acid, Pd catalyst, baseAryl-substituted thieno[3,2-d]pyrimidine nih.gov
Buchwald-Hartwig Coupling6-Bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-onepara-Toluidine, Pd catalyst, base6-(p-Tolylamino)-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one rsc.org

Derivatization and Substitution Patterns on the Pyrimidine (B1678525) Ring System

The pyrimidine ring of the thieno[3,2-d]pyrimidine core also offers opportunities for derivatization, primarily through modification of substituents introduced at the 2- and 4-positions.

As discussed in Section 3.1, the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Beyond this, the 2-position can also be functionalized. For example, starting from thieno[3,2-d]pyrimidin-2,4-dione, chlorination with phosphorus oxychloride yields the 2,4-dichloro derivative. nih.gov The two chlorine atoms exhibit different reactivities, often allowing for selective substitution. Typically, the 4-chloro group is more reactive towards nucleophiles than the 2-chloro group. nih.gov

Furthermore, substituents introduced onto the pyrimidine ring can undergo subsequent reactions. For example, an amino group at the 4-position can be acylated or can participate in condensation reactions to form more complex heterocyclic systems.

Table 4: Derivatization of the Pyrimidine Ring of Thieno[3,2-d]pyrimidines
Starting MaterialReagents and ConditionsProductReference
Thieno[3,2-d]pyrimidin-2,4-dionePOCl₃, reflux2,4-Dichlorothieno[3,2-d]pyrimidine nih.gov
4-Chlorothieno[3,2-d]pyrimidineSecondary amine, SNAr4-Amino-substituted thieno[3,2-d]pyrimidine nih.gov

Computational and Theoretical Investigations of 4 Methylthio Thieno 3,2 D Pyrimidine Systems

Molecular Docking Studies

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in drug design for elucidating potential interactions at a molecular level and estimating the strength of these interactions.

Molecular docking simulations have been extensively applied to derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold to predict their binding modes and interactions with various biological targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov

For instance, in studies targeting the bacterial enzyme DNA gyrase B subunit, thieno[3,2-d]pyrimidine derivatives have demonstrated strong binding affinities. researchgate.net Docking analyses revealed that these compounds fit well within the active site, forming key interactions with specific amino acid residues. researchgate.net The primary interactions stabilizing the ligand-receptor complex often include hydrogen bonds with residues like THR165 and ASN46, alongside hydrophobic interactions with ILE78 and PRO79. researchgate.netresearchgate.net Similarly, when targeting sirtuin enzymes (SIRT1, SIRT2, and SIRT3), inhibitors based on the thieno[3,2-d]pyrimidine core were found to occupy the nicotinamide (B372718) C-pocket and the substrate channel. acs.org A critical interaction observed in these complexes is a π-stacking interaction between the thienopyrimidine core and the phenyl ring of a phenylalanine residue (Phe157), which significantly contributes to the inhibitory activity. acs.org

The binding affinity, often expressed as a docking score or binding energy (ΔG), quantifies the stability of the ligand-receptor complex. Lower binding energy values typically indicate more potent inhibition. Studies on various thieno[3,2-d]pyrimidine derivatives have reported exceptional binding affinities, with docking scores reaching as low as -8.2 kcal/mol for DNA gyrase inhibitors. researchgate.netresearchgate.net These computational predictions help prioritize compounds for synthesis and biological evaluation. researchgate.netnih.gov

Table 1: Examples of Predicted Binding Interactions for Thieno[3,2-d]pyrimidine Derivatives
Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)Reference
DNA Gyrase B (PDB: 1AJ6)THR165, ASN46Hydrogen Bonding-8.2 researchgate.netresearchgate.net
DNA Gyrase B (PDB: 1AJ6)ILE78, PRO79Hydrophobic Interaction-8.2 researchgate.net
Sirtuin 3 (SIRT3)Phe157π-StackingNot Specified acs.org
h-NTPDase IsozymesNot SpecifiedInteraction with key amino acidsNot Specified nih.gov

A significant challenge in drug design is determining the biologically active conformation of a flexible molecule when it binds to its receptor. mdpi.com Computational studies, particularly those involving rigid or semi-rigid scaffolds like thieno[3,2-d]pyrimidine, are invaluable for this purpose. mdpi.comnih.gov

The strategy of "conformational freezing," where a flexible molecule is cyclized into a more rigid structure, is a powerful tool for identifying the active conformation. mdpi.com The thieno[3,2-d]pyrimidine system represents a conformationally restricted analogue of more flexible parent compounds. nih.gov By studying how these rigid structures bind within the active site of a protein, researchers can deduce the optimal geometry required for potent biological activity. mdpi.comnih.gov This analysis not only helps in understanding the binding mode but also provides a blueprint for designing next-generation inhibitors with improved potency and selectivity by locking the molecule in its most active form. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, complementing the interaction-focused insights from molecular docking. researchgate.net

DFT has become a standard theoretical method for studying the stability and reactivity of heterocyclic systems, including pyrimidine (B1678525) derivatives. researchgate.net Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used to perform these calculations and determine various molecular descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. wjarr.com A molecule with a small HOMO-LUMO gap is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. wjarr.comnumberanalytics.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. wjarr.com DFT calculations are the primary method for determining the energies of these frontier orbitals and, consequently, the magnitude of the energy gap.

Table 2: Conceptual Interpretation of Frontier Orbital Energies
ParameterDefinitionInterpretationReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. taylorandfrancis.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. taylorandfrancis.com
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability. wjarr.com

DFT calculations provide a suite of global reactivity descriptors derived from the HOMO and LUMO energies that allow for a quantitative prediction of molecular reactivity and stability. researchgate.netwjarr.com As established, a low HOMO-LUMO energy gap (ΔE) is indicative of lower kinetic stability and higher chemical reactivity. wjarr.com

Other important descriptors include chemical hardness (η) and its inverse, chemical softness (σ). Chemical hardness represents the resistance of a molecule to change its electron distribution or undergo charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and more stable. wjarr.com Conversely, molecules with a small gap are "soft," indicating they are more reactive. wjarr.com These quantum chemical parameters give deep insight into the intrinsic chemical nature of compounds like 4-(Methylthio)thieno[3,2-d]pyrimidine, allowing for the theoretical prediction of their behavior in chemical reactions and biological systems. researchgate.netwjarr.com

Density Functional Theory (DFT) Based Analysis

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of ligand-protein interactions can be observed over time, providing a more realistic model than static docking poses. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the broader class of thieno[3,2-d]pyrimidine derivatives to elucidate their binding mechanisms with various protein targets, such as kinases and other enzymes. researchgate.netscispace.com

These simulations typically follow initial molecular docking studies to refine the predicted binding poses and assess the stability of the ligand-receptor complex. For instance, in studies of related thienopyrimidine derivatives, MD simulations have been used to confirm the stability of the compound within the active site of a target protein, such as Janus Kinase 1 (JAK1) or cyclin-dependent kinase 7 (CDK7). nih.govnih.gov The simulations can reveal key information about the conformational changes in both the ligand and the protein upon binding, the role of solvent molecules in mediating interactions, and the energetic contributions of various residues to the binding affinity.

A typical MD simulation protocol for a thieno[3,2-d]pyrimidine derivative would involve:

System Preparation: The docked complex of the thieno[3,2-d]pyrimidine derivative and the target protein is solvated in a water box with appropriate counter-ions to neutralize the system.

Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to achieve a stable state.

Production Run: A long-duration simulation is then performed to generate a trajectory of the atomic motions of the system over time.

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to monitor key interactions.

Through such analyses, researchers can gain a detailed understanding of the binding mechanism, which is critical for the rational design of more potent and selective inhibitors based on the thieno[3,2-d]pyrimidine scaffold.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Cheminformatics Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and cheminformatics studies are essential for evaluating the drug-like properties of compounds at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. For thieno[3,2-d]pyrimidine derivatives, these computational assessments are crucial for predicting their behavior in a biological system. researchgate.net

Various computational models and software are employed to predict a range of physicochemical and pharmacokinetic properties. These predictions are often guided by established rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. researchgate.net

A study on a series of thieno[3,2-d]pyrimidine derivatives synthesized as potential antimicrobial agents targeting DNA gyrase included an in silico evaluation of their ADME properties. The results indicated that while the compounds exhibited strong binding affinities, they all violated Lipinski's Rule due to molecular weights in the range of 382-458 g/mol and showed low gastrointestinal absorption. researchgate.net

Below is an interactive data table summarizing typical in silico ADME parameters that would be evaluated for a compound like this compound.

PropertyPredicted ValueFavorable RangeSignificance
Molecular Weight ( g/mol )~196.27< 500Influences absorption and distribution.
LogP (Octanol/Water)~2.5-0.4 to +5.6Indicates lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors0≤ 5Number of N-H and O-H bonds.
Hydrogen Bond Acceptors4≤ 10Number of N and O atoms.
Polar Surface Area (Ų)~70< 140Influences membrane permeability and transport.
Rotatable Bonds1≤ 10Affects conformational flexibility and binding entropy.
Gastrointestinal AbsorptionHighHighPrediction of absorption from the gut into the bloodstream.
Blood-Brain Barrier PermeationLowLow to HighIndicates the likelihood of crossing into the central nervous system.

Note: The values in this table are hypothetical for this compound and are presented for illustrative purposes based on the general properties of similar small molecules.

Principal Component Analysis (PCA) is a powerful statistical technique used in cheminformatics to reduce the dimensionality of complex datasets, such as those containing multiple physicochemical descriptors for a library of chemical compounds. This method helps in visualizing the chemical space occupied by a set of molecules and in identifying clusters of compounds with similar properties, thereby assessing the diversity and novelty of different chemotypes.

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, LogP, polar surface area, number of hydrogen bond donors/acceptors, etc.) are calculated for each compound in the library.

Data Matrix Construction: A data matrix is created where rows represent the compounds and columns represent the calculated descriptors.

PCA Calculation: PCA is performed on the data matrix to identify the principal components (PCs), which are linear combinations of the original descriptors that capture the maximum variance in the data. The first few PCs typically account for the majority of the variance.

Visualization and Analysis: The compounds are then plotted in a 2D or 3D space defined by the most significant principal components (e.g., PC1 vs. PC2). This visualization allows for the assessment of the chemical diversity of the library, the identification of outliers, and the comparison of the physicochemical properties of different sub-series of compounds.

By applying PCA, researchers can effectively navigate the chemical space of thieno[3,2-d]pyrimidine derivatives, understand structure-activity relationships, and guide the design of new compounds with desired properties.

Structure Activity Relationship Sar Studies of 4 Methylthio Thieno 3,2 D Pyrimidine Derivatives

Correlating 4-Substitution Patterns with Biological Activity

The C4 position of the thieno[3,2-d]pyrimidine (B1254671) scaffold is a critical determinant of biological activity, and modifications at this position have been extensively studied. The introduction of various substituents at this position by displacing a leaving group, such as a chlorine atom, has led to the discovery of compounds with a wide range of pharmacological effects, including antiplasmodial and antiproliferative activities. nih.govnih.gov

In the context of antiplasmodial agents, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their in vitro activities against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. nih.gov Starting from a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one lead compound, the introduction of a chlorine atom at the C4 position resulted in a compound with good activity against the erythrocytic stage of P. falciparum and improved activity against hepatic parasites compared to the parent compound. nih.gov Further modifications at the C4 position with various amino groups led to a series of 4-amino-substituted analogues with maintained antiplasmodial activity and improved physicochemical properties, such as intestinal permeability and microsomal stability. malariaworld.org

The nature of the substituent at the C4 position significantly influences the biological activity. For instance, a structure-activity relationship study of halogenated thieno[3,2-d]pyrimidines with antiproliferative activity against several cancer cell lines indicated that a chlorine atom at the C4-position is necessary for the observed biological activity. nih.gov The replacement of the 4-chloro group with other substituents often leads to a decrease or complete loss of activity, highlighting the importance of this specific halogen in this series of compounds.

Furthermore, the introduction of various thioether and arylether groups at the C4 position has been explored. The synthesis of 4-thioether-thieno[3,2-d]pyrimidines was achieved by reacting the 4-chloro precursor with appropriate thiophenols. nih.gov The biological evaluation of these derivatives revealed that the nature of the substituent at the 4-position is a key factor in modulating the antiplasmodial activity.

Compound SeriesC4-SubstituentBiological ActivityKey Findings
Antiplasmodial Agents-ClGood activity against erythrocytic P. falciparum and hepatic P. bergheiThe chloro analogue showed better activity against hepatic parasites compared to the parent 4(3H)-one. nih.gov
Antiplasmodial Agents-NH-RMaintained antiplasmodial activity with improved physicochemical propertiesSpecific amino substituents improved intestinal permeability and microsomal stability. malariaworld.org
Antiproliferative Agents-ClNecessary for antiproliferative activityReplacement of the 4-chloro group led to a loss of activity. nih.gov
Antiplasmodial Agents-S-ArModulated antiplasmodial activityThe nature of the aryl group in the thioether linkage influenced the biological effect. nih.gov

Significance of the Methylthio Moiety in Pharmacophore Models

The methylthio group can also serve as a versatile synthetic handle. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic and steric properties of the molecule and potentially lead to new interactions with the biological target. Additionally, the methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents at the C4 position for SAR exploration.

While the precise quantitative contribution of the 4-methylthio group to the biological activity is often compound and target-specific, its frequent appearance in potent thieno[3,2-d]pyrimidine derivatives suggests its importance in establishing a favorable interaction profile with the biological target.

Impact of Substituents on the Thiophene (B33073) Ring on Biological Potency

Substitutions on the thiophene ring of the thieno[3,2-d]pyrimidine scaffold, specifically at the C6 and C7 positions, have a profound impact on biological potency. These modifications can influence the molecule's orientation within the binding site and introduce new interactions with the target protein.

In a study on sirtuin inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold, the substitution pattern on the thiophene ring was found to be critical for activity. acs.orgnih.gov The unsubstituted thiophene ring was generally preferred. The introduction of a methyl group at the C7-position resulted in a 4- to 12-fold reduction in inhibitory activity across SIRT1, SIRT2, and SIRT3, indicating that this position is sensitive to steric bulk. acs.org

Conversely, in the development of PI3Kδ inhibitors, substitutions at the C6-position of the thieno[3,2-d]pyrimidine core were found to be crucial for potency and selectivity. researchgate.net A detailed SAR study on piperazinone-containing thieno[3,2-d]pyrimidines demonstrated that the nature of the substituent at the C6-position significantly modulated the inhibitory activity against PI3Kδ. This highlights that the thiophene ring is a key region for introducing diversity and optimizing the pharmacological profile of thieno[3,2-d]pyrimidine derivatives.

Compound SeriesThiophene Ring PositionSubstituentEffect on Biological Potency
Sirtuin InhibitorsC7-CH34-12 fold reduction in activity. acs.org
PI3Kδ InhibitorsC6Piperazinone derivativesCrucial for potency and selectivity. researchgate.net

Modulation of Biological Activity by Pyrimidine (B1678525) Ring Substitutions

The pyrimidine ring of the thieno[3,2-d]pyrimidine scaffold offers multiple positions for substitution, primarily at the C2 position, which can significantly modulate the biological activity of the resulting derivatives.

In the development of antitumor and antibacterial agents, a series of N-substituted thieno[3,2-d]pyrimidine derivatives were synthesized, where substitutions at the C2 position were explored. nih.gov The introduction of various sulfonamide-containing moieties at the C2-position led to compounds with potent activity against several human tumor cell lines and a broad spectrum of bacteria. nih.gov Specifically, compounds bearing a benzenesulfonamide (B165840) linked to the C2-amino group exhibited high antibacterial activity. nih.gov

Furthermore, in the context of antiplasmodial agents, a tert-butylamine (B42293) group at the C2 position was found to be a favorable substituent for maintaining activity. nih.gov This highlights the importance of the size and nature of the substituent at the C2 position for specific biological targets. The development of 2,6-disubstituted thieno[3,2-d]pyrimidine derivatives has also been explored, indicating that simultaneous modifications on both the pyrimidine and thiophene rings can lead to potent compounds.

General SAR Trends across the Thieno[3,2-d]pyrimidine Scaffold in Diverse Biological Contexts

The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile template for the development of a wide array of biologically active compounds. nih.govbenthamdirect.com General SAR trends can be observed across different therapeutic areas, including oncology, infectious diseases, and inflammation. nih.gov

A common feature in many potent thieno[3,2-d]pyrimidine derivatives is the presence of a substituent at the C4 position that can engage in crucial interactions with the target protein. As discussed, this can be a halogen, an amino group, or a thioether linkage. The nature of this substituent is often a key determinant of both potency and selectivity.

Substitutions on the thiophene ring, particularly at the C6 position, are frequently utilized to extend into solvent-exposed regions or to occupy specific sub-pockets of the binding site. This allows for the fine-tuning of physicochemical properties and the introduction of additional interactions to enhance potency.

Specific SAR for Kinase Inhibitory Profiles

The thieno[3,2-d]pyrimidine scaffold has been particularly successful in the development of kinase inhibitors. The SAR for these compounds is often highly specific to the target kinase.

Tpl2 Kinase Inhibitors: A series of thieno[3,2-d]pyrimidines were identified as potent Tpl2 kinase inhibitors. nih.gov The proposed binding mode suggests that the substitution pattern can influence whether the molecule adopts a "flipped" binding mode within the ATP-binding site. nih.gov

PI3Kδ Inhibitors: Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective PI3Kδ inhibitors. researchgate.net A detailed SAR study of piperazinone-containing derivatives revealed that the substituents on the piperazinone moiety at the C6-position of the thieno[3,2-d]pyrimidine core were critical for PI3Kδ potency. researchgate.net

EGFR Inhibitors: In the pursuit of new EGFR inhibitors, thieno[3,2-d]pyrimidine-based derivatives have been designed and synthesized. researchgate.net Docking studies supported the in vitro results, indicating that specific substitutions on the scaffold lead to potent inhibition of the EGFR enzyme. researchgate.net

EZH2 Inhibitors: Structural modifications of the known EZH2 inhibitor tazemetostat, incorporating the thieno[3,2-d]pyrimidine scaffold, led to the discovery of potent new antitumor agents. rsc.org Preliminary SAR studies indicated that a piperidine-2,6-dione moiety and a benzyl-linked morpholine (B109124) were beneficial for improving antitumor activities. rsc.org

Target KinaseKey SAR Findings
Tpl2Substitution pattern can influence the binding mode (flipped vs. non-flipped). nih.gov
PI3KδSubstituents on a C6-piperazinone moiety are crucial for potency. researchgate.net
EGFRSpecific substitution patterns lead to potent enzyme inhibition. researchgate.net
EZH2Piperidine-2,6-dione and benzyl-linked morpholine moieties enhance antitumor activity. rsc.org

SAR Governing Interactions with Nucleotide-Binding Proteins

The structural similarity of the thieno[3,2-d]pyrimidine scaffold to purines makes it an excellent starting point for the design of inhibitors of nucleotide-binding proteins, such as NTPDases and phosphodiesterases.

NTPDase Inhibitors: A series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov The SAR study revealed that different substitution patterns at the C4 and C7 positions led to selective inhibition of different h-NTPDase isoforms. For instance, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine selectively inhibited h-NTPDase1, while other derivatives were potent inhibitors of h-NTPDase2, h-NTPDase3, or h-NTPDase8. nih.gov Molecular docking studies revealed key interactions with amino acid residues in the active site of these enzymes. nih.gov

Phosphodiesterase IV Inhibitors: A series of 29 thieno[3,2-d]pyrimidines were subjected to 3D-QSAR studies to understand their affinity for phosphodiesterase IV (PDE IV). nih.gov Both CoMFA and CoMSIA models provided statistically valid predictions of inhibitor affinity. The models highlighted the importance of steric and electrostatic fields in determining the inhibitory potency, providing a framework for the design of more potent PDE IV inhibitors based on the thieno[3,2-d]pyrimidine scaffold. nih.gov

Advanced Methodologies in Drug Discovery Leveraging the Thieno 3,2 D Pyrimidine Scaffold

Scaffold Hopping and Bioisosteric Design Principles

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel intellectual property, improving compound properties, or avoiding toxicophores while retaining biological activity. Scaffold hopping involves replacing a central core structure with a functionally equivalent but structurally distinct scaffold. Bioisosterism, a more subtle approach, involves the substitution of atoms or groups with other groups that have similar physical or chemical properties.

A prominent example of these principles applied to the thienopyrimidine class involves a scaffold-hopping strategy to identify inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.govresearchgate.netnih.gov Starting from thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) acids, researchers explored various bioisosteric replacements for the core. This exploration led to the discovery that a furano[2,3-d]pyrimidine scaffold maintained and, in some cases, improved inhibitory potency. nih.govresearchgate.netnih.gov This successful hop from a thieno- to a furano-pyrimidine core highlights how subtle changes in the heterocyclic system can fine-tune biological activity and physicochemical properties, such as lipophilicity. researchgate.net

Another study utilized these principles to optimize allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). unica.it The starting point was a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. unica.it Recognizing the thiophene (B33073) ring as a potential toxicophore, researchers performed an isosteric replacement, which led to the identification of a novel series of highly active quinazolinone inhibitors. unica.it

These examples demonstrate how a compound like 4-(Methylthio)thieno[3,2-d]pyrimidine could serve as a starting point for such strategies. The thieno[3,2-d]pyrimidine core could be replaced by other bicyclic heterocycles (scaffold hopping), or the sulfur atom in the thiophene ring could be replaced with oxygen (furan) or nitrogen (pyrrole) (bioisosterism) to generate novel compounds with potentially improved therapeutic profiles.

Original ScaffoldBioisosteric/Hopped ScaffoldTargetKey FindingReference
Thieno[3,2-d]pyrimidineFurano[2,3-d]pyrimidineNotumFurano-pyrimidine proved to be a successful bioisosteric replacement, leading to potent inhibitors. nih.govresearchgate.netnih.gov
Thieno[2,3-d]pyrimidinoneQuinazolinoneHIV-1 RNase HIsosteric replacement of the thiophene ring yielded a novel series of highly active inhibitors. unica.it

Rational Design Approaches: Ligand-Based and Structure-Based Drug Design

Rational drug design leverages knowledge of a biological target's structure or the pharmacophoric features of known ligands to create more potent and selective inhibitors. These approaches are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. This structural information allows for the design of molecules that fit precisely into the target's binding site. A study on tubulin inhibitors provides a clear example of SBDD applied to the thieno[3,2-d]pyrimidine scaffold. nih.gov Guided by the X-ray cocrystal structure of a lead compound, a series of thieno[3,2-d]pyrimidine derivatives were developed that demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov The elucidation of the crystal structures of the new analogues in complex with tubulin confirmed their binding mode at the colchicine-binding site and provided a structural basis for their high potency. nih.gov

Similarly, crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bound to SIRT3, a sirtuin deacetylase, revealed key binding interactions. The studies showed that the thieno[3,2-d]pyrimidine core π-stacks with a phenylalanine residue (Phe157) in the active site, a crucial interaction for inhibitory activity. acs.org

Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, LBDD methods are employed. These methods use the structures of known active ligands to derive a pharmacophore model, which defines the essential steric and electronic features required for activity. This model then guides the design of new compounds. The development of selective inhibitors for the ataxia telangiectasia mutated and Rad3-related (ATR) kinase utilized a hybrid design strategy. nih.gov By combining structural features of known inhibitors, researchers developed a series of potent and selective ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold, leading to a lead compound with an IC₅₀ value of 1.5 nM. nih.gov

Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target, is a tool used in both SBDD and LBDD. In the development of thieno[3,2-d]pyrimidine derivatives as inhibitors of human nucleotide-metabolizing enzymes (h-NTPDases), molecular docking studies were used to understand the binding interactions of the most potent and selective compounds, corroborating the structure-activity relationship (SAR) data. nih.gov

High-Throughput Screening and Encoded Library Technology in Compound Identification

Identifying novel hit compounds from large chemical libraries is a critical first step in drug discovery. High-throughput screening (HTS) and DNA-encoded library technology (DELT) are powerful platforms for this purpose.

Encoded Library Technology (ELT): ELT, a more recent innovation, enables the screening of libraries containing billions of molecules. nih.gov In this technology, each small molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. The entire library is screened in a single tube against an immobilized protein target. After washing away non-binders, the DNA barcodes of the bound molecules are amplified and sequenced, revealing the structures of the hits.

A landmark application of this technology led to the discovery of a new class of sirtuin inhibitors. acs.org An in vitro affinity selection using a library of 1.2 million DNA-encoded small molecules against the SIRT3 protein identified a highly enriched family of compounds. acs.org Analysis of the sequencing data revealed that a thieno[3,2-d]pyrimidine-6-carboxamide was the preferred core scaffold, critical for the inhibitory function. Subsequent off-DNA synthesis and testing confirmed that compounds from this series were potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org

CompoundSIRT1 IC₅₀ (nM)SIRT2 IC₅₀ (nM)SIRT3 IC₅₀ (nM)Reference
11c 3.62.74.0 acs.org

This discovery showcases the power of ELT to rapidly identify novel and potent chemotypes from vast chemical space, providing high-quality starting points for medicinal chemistry optimization. acs.org

Development of Multi-Targeted Agents for Complex Biological Systems

Many complex diseases, such as cancer and infectious diseases, involve multiple biological pathways. Multi-targeted agents, or multi-target-directed ligands (MTDLs), are single molecules designed to modulate multiple targets simultaneously. This approach can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents.

The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the design of multi-targeted agents. In one notable study, researchers developed 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents for the treatment of malaria. nih.gov Malaria parasites have distinct life cycle stages in the human host (hepatic and erythrocytic), and drugs targeting both stages are highly desirable. Starting from a known hit compound, a series of derivatives with various substituents at the 4-position—including amines, ethers, and thioethers—were synthesized and evaluated. nih.gov Several of these compounds displayed potent in vitro activity against both the erythrocytic (blood) stage of P. falciparum and the hepatic (liver) stage of P. berghei. nih.gov The introduction of a thioether at the 4-position was among the successful modifications explored. nih.gov

Compound (4-Substituent)P. falciparum (Erythrocytic Stage) IC₅₀ (µM)P. berghei (Hepatic Stage) IC₅₀ (µM)Reference
Gamhepathiopine 0.0570.440 nih.gov
4-Cl 0.0190.170 nih.gov
4-SPh >10.080 nih.gov
4-S-(p-Cl-Ph) 0.3500.050 nih.gov

The thieno[2,3-d]pyrimidine scaffold, an isomer of the [3,2-d] system, has also been used to develop multi-targeted agents. One research program developed 6-substituted thieno[2,3-d]pyrimidines as anticancer agents that dually inhibit key enzymes in one-carbon metabolism, specifically glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov This dual inhibition of the de novo purine (B94841) nucleotide biosynthesis pathway makes these compounds promising leads for tumor-selective therapies. nih.gov These examples underscore the versatility of the thienopyrimidine scaffold in creating agents that can effectively address the complexity of multifactorial diseases.

Future Research Trajectories for 4 Methylthio Thieno 3,2 D Pyrimidine

Elucidation of Undiscovered Synthetic Pathways and Methodological Enhancements

Future research into the synthesis of 4-(Methylthio)thieno[3,2-d]pyrimidine and its derivatives will likely focus on developing more efficient, sustainable, and diverse chemical methodologies. While established routes often begin from substituted aminothiophene precursors nih.govmdpi.com, there is considerable room for innovation.

Key Future Directions:

Novel Catalytic Systems: Exploration of novel transition-metal catalysts for C-S and C-N bond formation could provide more direct and atom-economical routes to the thienopyrimidine core.

Flow Chemistry and Automation: Implementing continuous flow synthesis could enhance reaction efficiency, improve safety and scalability, and allow for the rapid generation of compound libraries for screening purposes.

Green Chemistry Approaches: Emphasis will be placed on developing synthetic protocols that utilize greener solvents, reduce energy consumption, and minimize waste generation. This could involve microwave-assisted synthesis, which has been shown to accelerate reactions in related heterocyclic systems. nih.gov

Methodological Enhancements: Existing multi-step syntheses, which may involve condensation, chlorination, and subsequent nucleophilic substitution atlantis-press.com, can be optimized. atlantis-press.com For instance, one-pot procedures that combine several transformations would significantly streamline the synthesis of diverse analogues. Techniques like sequential SNAr and Suzuki reactions have already proven effective for creating diverse thieno[3,2-d]pyrimidine (B1254671) derivatives and could be further refined. nih.gov

Synthesis StrategyPotential EnhancementKey Benefit
From Aminothiophene PrecursorsDevelopment of one-pot cyclization reactionsReduced reaction time and purification steps
Nucleophilic Aromatic SubstitutionMicrowave-assisted protocolsIncreased reaction rates and yields nih.gov
Palladium-Catalyzed CouplingUse of novel, highly active catalystsBroader substrate scope and milder conditions
Multi-step Batch SynthesisTransition to continuous flow systemsImproved scalability, safety, and automation

Comprehensive Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict molecular properties, understand drug-target interactions, and guide the rational design of new molecules. For this compound, a multi-faceted computational approach will be crucial for future development.

Key Future Directions:

Advanced Molecular Docking: While initial docking studies have helped identify key interactions with targets like h-NTPDases and DNA gyrase nih.govresearchgate.netresearchgate.net, future work should employ more sophisticated docking algorithms and scoring functions to improve the accuracy of binding affinity predictions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogues bind to their protein targets over time, revealing conformational changes and the role of solvent molecules, which are often missed in static docking poses.

Quantitative Structure-Activity Relationship (QSAR): Building upon 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which have been successfully applied to other thienopyrimidines uq.edu.au, can help identify the key structural features that govern biological activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential to prioritize compounds with favorable drug-like profiles early in the discovery process, reducing late-stage attrition. researchgate.net

Identification of Novel Biological Targets and Therapeutic Applications

The thienopyrimidine scaffold has been associated with a diverse array of biological targets. A key future direction is to systematically screen this compound and its derivatives to uncover novel therapeutic applications.

Key Future Directions:

Target Deconvolution: For compounds identified through phenotypic screening, techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be used to identify the specific molecular targets responsible for the observed biological effect.

Kinase Profiling: Given that many thienopyrimidine derivatives inhibit protein kinases like PI3K, FLT3, and EGFR researchgate.netresearchgate.netnih.gov, broad-panel kinase screening could reveal novel and potent inhibitory activities against cancer-related kinases.

Anti-Infective Potential: The demonstrated activity of thienopyrimidines against Helicobacter pylori (targeting respiratory complex I) and Plasmodium species (antimalarial) suggests that this compound could be a starting point for developing new anti-infective agents against a wider range of pathogens. nih.govnih.govmdpi.com

Exploring Other Target Classes: The scaffold's versatility suggests potential activity against other enzyme families, such as phosphodiesterases (PDEs) uq.edu.au and 17β-hydroxysteroid dehydrogenases (17β-HSDs) nih.govnih.gov, or as modulators of ion channels or nuclear receptors.

Known Target ClassSpecific Example(s)Potential Therapeutic Area
Enzymes (Bacteria)H. pylori respiratory complex I nih.govInfectious Disease (H. pylori)
Enzymes (Parasitic)Falcipain-2 nih.govInfectious Disease (Malaria)
Protein KinasesPI3K, EGFR, FLT3 researchgate.netresearchgate.netnih.govOncology
Ectonucleotidasesh-NTPDases nih.govInflammation, Thrombosis
Dehydrogenases17β-HSD2 nih.govnih.govOsteoporosis

Development of Highly Selective and Potent Analogues

The core structure of this compound is a template that can be systematically modified to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort.

Key Future Directions:

Modification of the 4-Position: The methylthio group at the 4-position is an excellent handle for nucleophilic aromatic substitution (SNAr). mdpi.com Introducing a diverse range of amine, alcohol, and thiol substituents can profoundly impact biological activity, as this position is often critical for target engagement. researchgate.net

Bioisosteric Replacement: The methylthio moiety can be replaced with other bioisosteric groups (e.g., methoxy, chloro, small alkyl groups) to fine-tune electronic properties, metabolic stability, and binding interactions.

Scaffold Decoration: Functionalization at other positions of the thienopyrimidine ring system, often achieved through palladium-catalyzed cross-coupling reactions, will be explored to optimize secondary binding interactions with the target protein. nih.gov

Fragment-Based Drug Design (FBDD): FBDD methodologies can be employed, where small molecular fragments are identified that bind to the target, and then grown or linked together using the thienopyrimidine core as a scaffold to build highly potent and ligand-efficient inhibitors.

Strategies for Addressing Resistance Mechanisms Based on Structural Modifications

The emergence of drug resistance is a major challenge in both oncology and infectious disease. A proactive approach to understanding and overcoming potential resistance mechanisms will be a critical aspect of the long-term development of this compound-based therapeutics.

Key Future Directions:

Resistance Mutation Analysis: When a specific target is identified, generating resistant cell lines or analyzing clinical isolates can reveal mutations that confer resistance. For example, mutations in the NuoD subunit of H. pylori's respiratory complex I were identified through whole-genome sequencing of resistant mutants, confirming it as the target of a thienopyrimidine series. nih.gov

Structure-Based Design to Overcome Resistance: Once resistance mutations are known, structural biology (X-ray crystallography or Cryo-EM) and computational modeling can be used to understand how these mutations prevent drug binding. This knowledge can then guide the design of next-generation analogues that are insensitive to these mutations, for instance, by binding in a different manner or forming interactions with residues that are not affected by the mutation.

Targeting Alternative Pathways: Developing compounds that hit a different target in the same essential pathway can provide a strategy to treat infections or diseases that have become resistant to the primary agent.

Covalent Inhibition: Designing analogues that can form a covalent bond with a non-catalytic cysteine residue near the active site of the target enzyme can lead to inhibitors with prolonged duration of action and the ability to overcome resistance mediated by competitive inhibitors.

By pursuing these integrated research trajectories, the full therapeutic potential of the this compound scaffold can be systematically explored and exploited, leading to the development of novel and effective medicines.

Q & A

Q. What are the primary synthetic routes for 4-(methylthio)thieno[3,2-d]pyrimidine derivatives?

The synthesis often involves cyclization strategies using thiophene precursors. For example:

  • Modified Niementowski Reaction : Heating 2-amino-3-thiophenecarboxylates with formamide at 200°C yields thieno[3,2-d]pyrimidine cores, followed by functionalization with methylthio groups at the C4 position .
  • Formic Acid Cyclization : 3-Amino-4-cyano-2-thiophenecarboxamides cyclize in formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can be further modified with methylthio substituents .
  • Vilsmeier–Haack Reagent : Formamide and POCl3 facilitate the formation of thieno[3,2-d]pyrimidine scaffolds, enabling regioselective substitution .

Q. How is structural characterization of thieno[3,2-d]pyrimidine derivatives performed?

Key techniques include:

  • ¹H NMR Spectroscopy : Distinct δ-values differentiate thieno[3,2-d]pyrimidine isomers. For example, protons on the pyrimidine ring resonate at δ 8.3–9.1 ppm in DMSO-d6, with no long-range coupling between thiophene and pyrimidine protons .
  • X-ray Crystallography : Used to confirm spirocyclic derivatives (e.g., 6-(4-chlorophenyl)-spirocyclohexane-thienopyrimidines) .

Q. What are common biological targets of this compound derivatives?

These compounds exhibit activity against:

  • Kinases : Dual inhibition of EGFR and microtubule polymerization .
  • 5-HT3 Receptors : High-affinity binding (e.g., compound 32 in has Ki < 10 nM) .
  • mTOR : Fluoromethyl substitutions at C6 enhance interactions with the kinase domain .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

SAR studies highlight critical substituent effects:

  • Position C6 : Introducing fluoromethyl groups increases mTOR inhibition by 10–100-fold compared to non-halogenated analogs .
  • Position C4 : Methylthio groups improve metabolic stability and receptor binding affinity (e.g., 5-HT3R antagonists) .
  • Spirocyclic Modifications : Cyclohexane-fused derivatives enhance antiproliferative activity by restricting conformational flexibility .

Q. What analytical challenges arise in characterizing thieno[3,2-d]pyrimidine impurities?

  • HPLC Validation : Reverse-phase HPLC with C18 columns (e.g., 4.6 × 150 mm, 5 µm) resolves impurities like 4-oxo-2-thioxo derivatives. Mobile phases often use acetonitrile-phosphate buffer gradients (pH 3.0) with UV detection at 254 nm .
  • Isomeric Discrimination : Thieno[3,2-d]pyrimidine vs. thieno[2,3-d]pyrimidine isomers require high-resolution NMR due to subtle spectral differences in coupling patterns .

Q. How do in silico methods aid in designing thieno[3,2-d]pyrimidine-based inhibitors?

  • Molecular Docking : Compounds like 4-(4-methylpiperazinyl) derivatives bind to the 5-HT3 receptor cavity, mimicking tropisetron’s interactions with Tyr234 and Trp183 residues .
  • MD Simulations : Used to validate stability of FAK inhibitors (e.g., TAE-226 analogs) in ATP-binding pockets .

Q. What contradictions exist in synthetic yields or reaction pathways?

  • Cyclization Byproducts : Reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) yield unexpected thieno[3,4-b]pyridines alongside target pyrimidines, requiring careful optimization of solvents (xylene) and desiccants (CaCl2) .
  • Chlorination Efficiency : Direct C4 chlorination using POCl3 may produce <70% yields, prompting alternative routes like nucleophilic displacement of 4-chloro precursors .

Methodological Recommendations

Q. How to address low yields in thieno[3,2-d]pyrimidine cyclization?

  • Reagent Optimization : Use formamide with catalytic p-TsOH to accelerate cyclization at 150°C, reducing reaction time from 24 h to 6 h .
  • Microwave-Assisted Synthesis : Enhances yields of spirocyclic derivatives by 15–20% compared to conventional heating .

Q. How to validate biological mechanisms of action?

  • Kinase Assays : Use ADP-Glo™ kits for mTOR inhibition profiling (IC50 values < 50 nM for fluoromethyl derivatives) .
  • Functional Antagonism : Conduct guinea pig ileum assays to confirm 5-HT3 receptor blockade, comparing to granisetron as a reference .

Q. What strategies improve metabolic stability in vivo?

  • Deuterium Labeling : Replace C–H bonds with C–D at metabolically labile positions (e.g., methylthio groups) to extend half-life .
  • Prodrug Design : Esterify carboxylic acid moieties in spirocyclic derivatives to enhance oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.